

# Tert-butyl N-(4-azidobutyl)carbamate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Tert-butyl N-(4azidobutyl)carbamate

Cat. No.:

B1280418

Get Quote

# Technical Guide: Tert-butyl N-(4-azidobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **tert-butyl N-(4-azidobutyl)carbamate**, a bifunctional linker molecule crucial in the fields of bioconjugation, drug delivery, and proteomics. The presence of a terminal azide and a protected amine allows for sequential and orthogonal chemical modifications, making it a valuable tool in the construction of complex molecular architectures.

### **Core Compound Data**

**Tert-butyl N-(4-azidobutyl)carbamate** is characterized by a butyl spacer functionalized with an azide group at one terminus and a tert-butoxycarbonyl (Boc) protected amine at the other. This structure allows it to act as a versatile crosslinker.[1]



Property	Value
Molecular Formula	C <sub>9</sub> H <sub>18</sub> N <sub>4</sub> O <sub>2</sub> [2][3][4]
Molecular Weight	214.27 g/mol [1][5]
CAS Number	129392-85-4[1][2][3][4]
Appearance	Liquid or Low Melting Solid
Primary Application	Bifunctional crosslinker for "Click Chemistry"[1]

### **Synthetic Protocols**

The synthesis of **tert-butyl N-(4-azidobutyl)carbamate** can be achieved through several routes. A common and reliable method involves the selective protection of a diamine precursor, followed by the conversion of the remaining free amine to an azide group. An alternative pathway begins with a precursor already containing a hydroxyl or halide group, which is later converted to the azide.

## Experimental Protocol: Synthesis via 4-Azidobutan-1-amine

This protocol details the synthesis starting from 4-azidobutan-1-amine, which is then protected using di-tert-butyl dicarbonate.

#### Step 1: N-Boc Protection of 4-Azidobutan-1-amine

- Materials:
  - 4-Azidobutan-1-amine
  - Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
  - Dichloromethane (DCM)
  - Triethylamine (TEA) or Sodium Hydroxide (NaOH) solution
  - Saturated sodium bicarbonate solution



- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- Dissolve 4-azidobutan-1-amine (1.0 equivalent) in dichloromethane in a round-bottom flask.
- Add a base such as triethylamine (1.1 equivalents) to the solution to act as a proton scavenger.
- Dissolve di-tert-butyl dicarbonate (1.05 equivalents) in a minimal amount of dichloromethane.
- Slowly add the (Boc)<sub>2</sub>O solution to the stirred amine solution at room temperature.
- Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by flash column chromatography on silica gel to yield pure tert-butyl N-(4-azidobutyl)carbamate.



## Starting Materials Di-tert-butyl dicarbonate 4-Azidobutan-1-amine ((Boc)<sub>2</sub>O) Reaction Step N-Boc Protection (DCM, Base) Reaction Mixture Workup & Purification Aqueous Wash & Drying Crude Product Column Chromatography Final Product tert-butyl

#### Synthesis Workflow of Tert-butyl N-(4-azidobutyl)carbamate

Click to download full resolution via product page

Caption: Synthetic workflow for the preparation of tert-butyl N-(4-azidobutyl)carbamate.

N-(4-azidobutyl)carbamate



## **Application in Bioconjugation: Click Chemistry**

**Tert-butyl N-(4-azidobutyl)carbamate** is a key reagent in "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. The azide moiety readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage with an alkyne-containing molecule. The Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine for further functionalization.

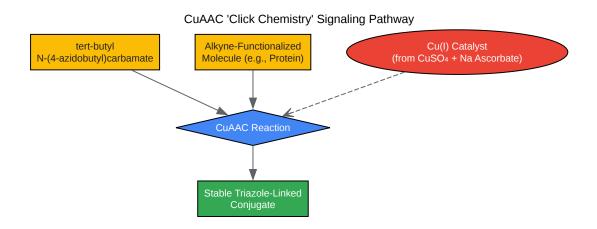
## Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating **tert-butyl N-(4-azidobutyl)carbamate** to an alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule drug).

- Materials:
  - Tert-butyl N-(4-azidobutyl)carbamate
  - Alkyne-functionalized molecule
  - Copper(II) sulfate (CuSO<sub>4</sub>)
  - Sodium ascorbate
  - Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand
  - Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
  - DMSO or DMF (if needed to dissolve starting materials)
- Procedure:
  - Prepare stock solutions of all reagents. Dissolve tert-butyl N-(4-azidobutyl)carbamate and the alkyne-functionalized molecule in the reaction buffer. Use a minimal amount of DMSO or DMF if necessary for solubility.
  - Prepare a fresh stock solution of sodium ascorbate in the reaction buffer.



- In a reaction vessel, combine the alkyne-functionalized molecule and a molar excess (typically 1.5-5 equivalents) of tert-butyl N-(4-azidobutyl)carbamate.
- Add the copper(II) sulfate and the stabilizing ligand (e.g., THPTA) to the reaction mixture.
   A typical final concentration for the copper catalyst is 50-100 μM.
- Initiate the reaction by adding the sodium ascorbate solution. The final concentration of the reducing agent is typically 5-10 times that of the copper catalyst.
- Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.
- Once the reaction is complete, the resulting conjugate can be purified using methods such as size-exclusion chromatography, dialysis, or HPLC.



Click to download full resolution via product page

Caption: Conceptual pathway of a CuAAC "Click Chemistry" reaction.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. tert-butyl (4-azidobutyl)carbamate | 129392-85-4 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. tert-butyl (4-azidobutyl)carbamate | CAS#:129392-85-4 | Chemsrc [chemsrc.com]
- 4. tert-butyl N-(4-azidobutyl)carbamate, CasNo.129392-85-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 5. Tert-butyl N-(4-azidobutyl)carbamate | 129392-85-4 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Tert-butyl N-(4-azidobutyl)carbamate molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280418#tert-butyl-n-4-azidobutyl-carbamate-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com